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Compound of Interest

Compound Name: NE-Chmimo
CAS No.: 1373876-11-9
Cat. No.: B1487307
Get Quote
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
and analytical methodologies related to the synthetic cannabinoid NE-Chmimao. It is intended
for an audience with a strong background in chemistry and pharmacology.

Chemical Identity and Properties

NE-Chmimo, also known as CHM-018, is an indole-based synthetic cannabinoid.[1] It is
structurally related to the well-known synthetic cannabinoid JWH-018, with the key difference
being the substitution of the N-pentyl chain with a cyclohexylmethyl group.[2] This modification
in its chemical structure influences its physicochemical properties and interaction with
cannabinoid receptors.

Below is a summary of the key chemical identifiers and properties of NE-Chmimo:
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Chemical Structure

The chemical structure of NE-Chmimo is characterized by a naphthalene core linked to an
indole moiety via a ketone bridge. The indole nitrogen is substituted with a cyclohexylmethyl

group.

Caption: 2D Chemical Structure of NE-Chmimo.

Experimental Protocols
Synthesis

While a specific, detailed synthesis protocol for NE-Chmimo is not readily available in the
public domain, its synthesis can be inferred from the established procedures for related N-alkyl-
3-(1-naphthoyl)indoles. The synthesis would likely proceed in two main steps:

» N-Alkylation of Indole: Reaction of indole with cyclohexylmethyl bromide in the presence of a
base (e.g., sodium hydride) in a suitable solvent (e.g., dimethylformamide) to yield 1-
(cyclohexylmethyl)-1H-indole.

» Friedel-Crafts Acylation: Acylation of the N-alkylated indole with 1-naphthoyl chloride in the
presence of a Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent (e.g.,
dichloromethane) to yield the final product, NE-Chmimo.

Analytical Characterization
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The structural elucidation of NE-Chmimo has been reported using a combination of
chromatographic and spectroscopic techniques.[2]

GC-MS is a standard technique for the identification and quantification of synthetic
cannabinoids in various matrices.

Sample Preparation: A representative protocol for the extraction of NE-Chmimo from a solid
sample (e.g., herbal mixture) would involve:

e Homogenization of the sample.

» Extraction with an organic solvent such as methanol or a mixture of chloroform and
methanol.

» \Vortexing and sonication to ensure efficient extraction.

o Centrifugation to pellet solid material.

« Filtration of the supernatant.

e The extract can be directly injected or further diluted prior to GC-MS analysis.

Instrumentation and Conditions (Representative):

e Gas Chromatograph: Agilent 7890B or similar.

o Mass Spectrometer: Agilent 5977B or similar.

e Column: HP-5MS (30 m x 0.25 mm x 0.25 um) or equivalent.

e Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

* Injector Temperature: 280 °C.

e Oven Temperature Program:

o Initial temperature: 100 °C, hold for 2 min.

o Ramp to 300 °C at 20 °C/min.
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o Hold at 300 °C for 5 min.

MS lon Source Temperature: 230 °C.

MS Quadrupole Temperature: 150 °C.

lonization Mode: Electron lonization (El) at 70 eV.

Scan Range: m/z 40-550.

NMR spectroscopy is essential for the definitive structural elucidation of novel compounds like
NE-Chmimo.

Sample Preparation:
e Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCIs).
o Transfer the solution to a 5 mm NMR tube.

Instrumentation and Conditions (Representative):

Spectrometer: Bruker Avance 500 MHz or equivalent.

e Probes: 5 mm BBFO probe.

o Experiments: *H NMR, 3C NMR, COSY, HSQC, and HMBC.

e Temperature: 298 K.

e 1H NMR:

o Pulse program: zg30

o Number of scans: 16

o Relaxation delay: 1.0 s

e 13C NMR:
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o Pulse program: zgpg30
o Number of scans: 1024

o Relaxation delay: 2.0 s

Biological Activity and Signaling Pathway

NE-Chmimo is a potent agonist of the cannabinoid receptor 1 (CB1), which is a G-protein
coupled receptor (GPCR) primarily expressed in the central nervous system.[1] The activation
of the CBL1 receptor by synthetic cannabinoids like NE-Chmimo initiates a cascade of

intracellular signaling events.

( )

s FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: General CB1 Receptor Signaling Pathway for Synthetic Cannabinoids.

Experimental Protocol: CB1 Receptor Binding Assay

This protocol describes a representative radioligand binding assay to determine the affinity of
NE-Chmimo for the CB1 receptor.

Materials:

o Membrane preparations from cells expressing human CB1 receptor.
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e [3H]CP55,940 (radioligand).
¢ NE-Chmimo (test compound).
o Assay buffer (e.g., 50 mM Tris-HCI, 5 mM MgClz, 1 mM EDTA, 0.5% BSA, pH 7.4).
e Wash buffer (e.g., 50 mM Tris-HCI, 0.9% NaCl, pH 7.4).
» 96-well microplates.
o Glass fiber filters.
 Scintillation cocktail and counter.
Procedure:
e Prepare serial dilutions of NE-Chmimo in the assay buffer.
e In a 96-well plate, add in the following order:
o Assay buffer.
o NE-Chmimo solution or vehicle (for total binding).
o A high concentration of a known non-radiolabeled CB1 ligand (for non-specific binding).
o [BH]CP55,940 at a final concentration close to its Kd.
o CB1 receptor membrane preparation.
 Incubate the plate at 30°C for 90 minutes with gentle agitation.

» Terminate the binding reaction by rapid filtration through glass fiber filters using a cell
harvester.

e Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

e Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity
using a scintillation counter.
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o Calculate the specific binding by subtracting the non-specific binding from the total binding.

e Determine the ICso value of NE-Chmimo by non-linear regression analysis of the
competition binding data.

» Calculate the Ki value using the Cheng-Prusoff equation.

This guide provides a foundational understanding of NE-Chmimo for research and drug
development purposes. Further investigation into its detailed pharmacology, metabolism, and
toxicology is necessary for a complete profile of this synthetic cannabinoid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1487307?utm_src=pdf-body
https://www.benchchem.com/product/b1487307?utm_src=pdf-body
https://www.benchchem.com/product/b1487307?utm_src=pdf-custom-synthesis
https://www.caymanchem.com/product/29301/ne-chmimo
https://pubmed.ncbi.nlm.nih.gov/27297324/
https://pubmed.ncbi.nlm.nih.gov/27297324/
https://pubmed.ncbi.nlm.nih.gov/27297324/
https://www.benchchem.com/product/b1487307#what-is-the-chemical-structure-of-ne-chmimo
https://www.benchchem.com/product/b1487307#what-is-the-chemical-structure-of-ne-chmimo
https://www.benchchem.com/product/b1487307#what-is-the-chemical-structure-of-ne-chmimo
https://www.benchchem.com/product/b1487307#what-is-the-chemical-structure-of-ne-chmimo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1487307?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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